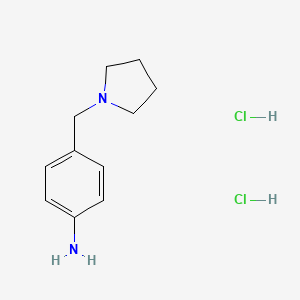

4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13;;/h3-6H,1-2,7-9,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJBIHWTIFYQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and medicinal chemistry. We will dissect its molecular architecture, explore methods for its synthesis and characterization, and discuss the strategic importance of its structural motifs, particularly the pyrrolidine scaffold, in the design of novel therapeutic agents. This document is intended to serve as an authoritative resource, grounded in established scientific principles and supported by detailed protocols and characterization data.

Introduction: A Molecule of Strategic Importance

This compound is a substituted aniline derivative that has emerged as a valuable building block in organic synthesis. Its structure uniquely combines a rigid aromatic core with a flexible, saturated heterocyclic moiety, making it an attractive starting point for creating diverse chemical libraries. The primary amine on the aniline ring serves as a key functional handle for a multitude of chemical transformations, while the pyrrolidine ring is a privileged scaffold in medicinal chemistry, known for enhancing interactions with biological targets.[1][2] The dihydrochloride salt form of the molecule significantly improves its solubility in aqueous media, a crucial property for its application in various experimental and formulation contexts.[3]

The principal applications of this compound lie in pharmaceutical research and development, where it functions as a key intermediate in the synthesis of novel compounds, especially those targeting neurological disorders.[1][3] Its structural elements are frequently found in molecules designed to interact with neurotransmitter systems, making it a valuable tool for neuroscience research.[1]

Physicochemical and Structural Properties

A clear understanding of a molecule's fundamental properties is paramount for its effective use in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆N₂·2HCl | [1] |

| Molecular Weight | 249.18 g/mol | [1][4] |

| CAS Number | 866954-94-1 | [1] |

| Appearance | Light yellow powder | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | 0-8°C, dry, well-ventilated place | [1] |

| Synonyms | 4-(1-Pyrrolidinylmethyl)aniline dihydrochloride, [4-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride | [4] |

The molecule's structure consists of three primary components:

-

A p-substituted aniline ring: Provides a rigid scaffold and a nucleophilic primary amine for further chemical modification.

-

A pyrrolidine ring: A five-membered saturated nitrogen heterocycle. This group is known to increase the three-dimensional character of a molecule, which can be advantageous for fitting into the complex binding pockets of proteins.[2][5]

-

A methylene bridge (-CH₂-): Covalently links the aniline and pyrrolidine rings.

The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms: the primary aniline nitrogen and the tertiary pyrrolidine nitrogen. This dual protonation enhances water solubility and crystalline stability.

Synthesis and Mechanistic Insights

The synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline and its subsequent conversion to the dihydrochloride salt can be efficiently achieved through reductive amination. This widely used method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6][7]

A logical synthetic pathway starts from 4-nitrobenzaldehyde and pyrrolidine. The nitro group serves as a protected precursor to the aniline amine, preventing it from interfering with the initial C-N bond formation.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-((4-nitrophenyl)methyl)pyrrolidine

-

To a stirred solution of 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM), add pyrrolidine (1.1 eq) dropwise at room temperature.

-

Stir the mixture for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Introduce a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the reaction mixture. Causality: These reagents are selective for the reduction of iminium ions in the presence of the aldehyde starting material.[6]

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, 1-((4-nitrophenyl)methyl)pyrrolidine.

Step 2: Reduction of the Nitro Group and Salt Formation

-

Dissolve the crude product from Step 1 in ethanol (EtOH) or methanol (MeOH).

-

Add a catalyst, such as Palladium on carbon (Pd/C, 10 wt. %) or Tin(II) chloride (SnCl₂).

-

Introduce a hydrogen source. If using Pd/C, purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon). If using SnCl₂, concentrated hydrochloric acid (HCl) is typically used.

-

Stir the reaction vigorously at room temperature until the reduction of the nitro group is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst (if Pd/C was used).

-

To the filtrate, add a solution of concentrated HCl (or HCl gas dissolved in a suitable solvent like diethyl ether) until the solution becomes acidic and precipitation is complete.

-

Collect the resulting precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Synthetic route to the target compound.

Molecular Structure Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): The proton spectrum will show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: The protons on the aniline ring will typically appear as two doublets in the downfield region (approx. δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Bridge Protons (-CH₂-): A singlet integrating to two protons will be observed (approx. δ 3.5-4.0 ppm), linking the aromatic ring and the pyrrolidine nitrogen.

-

Pyrrolidine Protons: The eight protons on the pyrrolidine ring will appear as two multiplets in the aliphatic region (approx. δ 1.8-3.0 ppm). The protons closer to the nitrogen (α-protons) will be further downfield than the β-protons.

-

Amine Protons (-NH₃⁺): The protons on the protonated aniline and pyrrolidine nitrogens will appear as broad singlets, and their chemical shift can be highly variable depending on the solvent and concentration.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum provides information on the number and type of carbon atoms.

-

Aromatic Carbons: Six signals are expected for the benzene ring carbons, with the carbon attached to the amino group and the carbon attached to the methylene bridge showing distinct chemical shifts from the others.

-

Methylene Bridge Carbon: A single signal in the range of δ 50-60 ppm.

-

Pyrrolidine Carbons: Two signals are expected due to the symmetry of the ring, corresponding to the α- and β-carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

N-H Stretching: Broad absorptions in the range of 2500-3000 cm⁻¹ are characteristic of the N-H stretches in the ammonium salts (-NH₃⁺ and >NH₂⁺-).

-

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹.

-

C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region correspond to the aromatic ring.

-

C-N Stretching: Found in the fingerprint region, typically between 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. For this compound, Electrospray Ionization (ESI) would be a suitable method. The spectrum would show a prominent peak for the protonated free base [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (176.26 g/mol ) plus a proton, i.e., ~177.27.

The Pyrrolidine Scaffold in Drug Discovery

The inclusion of a pyrrolidine ring is a deliberate and strategic choice in medicinal chemistry. This saturated heterocycle offers several advantages over flat, aromatic systems.[5][8]

-

Increased Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows it to explore a larger volume of chemical space. This "pseudorotation" enables substituents to adopt specific spatial orientations, which can lead to a more precise and higher-affinity binding to the complex 3D surfaces of biological targets like enzymes and receptors.[2][5]

-

Improved Physicochemical Properties: Incorporating a pyrrolidine scaffold can improve properties such as solubility and metabolic stability compared to purely aromatic analogues. The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility.

-

Stereochemical Complexity: The carbons of the pyrrolidine ring can be chiral centers. The introduction of stereochemistry allows for the development of enantiomerically pure drugs, where one enantiomer may have significantly higher activity and a better safety profile than the other.[5]

-

Vectorial Exit Points: The pyrrolidine ring provides multiple points for substitution, allowing medicinal chemists to systematically probe the structure-activity relationship (SAR) by directing substituents into different regions of a target's binding site.

Hypothetical Drug Discovery Workflow

The use of this compound as a starting material in a drug discovery campaign can be visualized as follows.

Caption: Role as a scaffold in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential. The following guidelines are based on safety data for the free base and related compounds.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage is at 0-8°C.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids (other than for salt formation).

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed chemical tool. Its molecular structure offers a robust combination of reactivity, solubility, and conformational properties that are highly sought after in modern drug discovery. The aniline core provides a reliable anchor for synthetic elaboration, while the privileged pyrrolidine scaffold introduces the three-dimensional complexity crucial for potent and selective biological activity. This guide has provided a detailed examination of its synthesis, structural characterization, and strategic application, underscoring its value to the scientific community dedicated to developing the next generation of therapeutics.

References

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

- Foley, D. J., et al. (2016). New Chemistry to Drive Molecular Discovery: Fit for Purpose? ChemistryOpen, 5(4), 284-293. [Link]

- Yıldız, İ., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249914. [Link]

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

Sources

- 1. Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | European Journal of Chemistry [eurjchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | European Journal of Chemistry [eurjchem.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. jocpr.com [jocpr.com]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

A Comprehensive Technical Guide to 4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride (CAS: 866954-94-1)

Executive Summary

This document provides a detailed technical overview of 4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical research and materials science. We will explore its fundamental chemical properties, propose a robust synthetic pathway, detail a suite of analytical protocols for its characterization, and discuss its primary applications. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks to innovate in their respective fields. The dihydrochloride salt form of this compound enhances its aqueous solubility, making it particularly amenable to various experimental and formulation processes.[1]

Introduction: The Strategic Importance of the Pyrrolidinyl-Aniline Scaffold

The value of this compound lies in the strategic combination of its constituent moieties: the pyrrolidine ring and the aniline core, connected by a methylene linker. This architecture serves as a powerful platform for generating diverse and complex molecules.

The Pyrrolidine Moiety in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery.[2] Its non-planar, three-dimensional structure, a result of sp³-hybridized carbon atoms, allows for a more effective exploration of biological target binding pockets compared to flat, aromatic systems.[2] The nitrogen atom imparts basicity and serves as a key hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical interactions with biological macromolecules.[2] This moiety is a cornerstone in the development of agents targeting the central nervous system (CNS), among other therapeutic areas.[1][3]

The Aniline Moiety as a Versatile Synthetic Hub

The aniline core provides a reactive handle for a wide array of chemical transformations. The primary amine group can be readily acylated, alkylated, diazotized, or used in coupling reactions to build more complex molecular architectures. Its presence is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies, particularly in pharmaceutical development.[4][5]

This compound: A Key Intermediate

This specific compound synergizes the benefits of both scaffolds. It is primarily utilized as a key intermediate in the synthesis of novel therapeutic agents, especially those targeting neurological disorders.[1][6] Its structure allows for the systematic modulation of biological pathways, making it a valuable tool in modern medicinal chemistry.[1] Beyond pharmaceuticals, its unique chemical properties have found utility in the development of advanced materials like polymers and coatings, as well as in analytical chemistry applications.[6][7]

Physicochemical Properties & Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 866954-94-1 | [1][6][8] |

| IUPAC Name | 4-(pyrrolidin-1-ylmethyl)aniline;dihydrochloride | [6] |

| Synonyms | 4-(1-Pyrrolidinylmethyl)aniline dihydrochloride, 4-Pyrrolidin-1-yl-methyl-phenylamine dihydrochloride | [1][8][9] |

| Molecular Formula | C₁₁H₁₈Cl₂N₂ | [8][10] |

| Molecular Weight | 249.18 g/mol | [1][8][10] |

| Appearance | Light yellow powder/solid | [1][11] |

| Purity | ≥ 95% (as determined by NMR) | [1] |

| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place | [1][12] |

| SMILES | C1CCN(C1)CC2=CC=C(C=C2)N.Cl.Cl | [6] |

| InChI Key | PZJBIHWTIFYQJY-UHFFFAOYSA-N | [6][8] |

The dihydrochloride salt form is a deliberate and critical feature. The protonation of both the basic pyrrolidine nitrogen and the aniline nitrogen significantly increases the compound's polarity and, consequently, its solubility in aqueous and protic solvents.[1] This is a crucial advantage in pharmaceutical development for both reaction chemistry and early-stage formulation studies.

Synthesis and Purification Workflow

While commercially available, understanding the synthesis of this intermediate is crucial for process development and scale-up. A robust and logical pathway is the reductive amination of a suitable benzaldehyde derivative with pyrrolidine, followed by salt formation.

Retrosynthetic Analysis

The logical disconnection points are the C-N bond formed during the amination and the C-C bond of the methylene bridge. The most efficient approach involves forming the C-N bond between the benzylic carbon and the pyrrolidine nitrogen.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol: Reductive Amination

This protocol outlines a standard, reliable method for synthesizing the free base, which is then converted to the dihydrochloride salt.

Step 1: Imine Formation

-

To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) at room temperature, add pyrrolidine (1.1 eq).

-

Stir the mixture for 1-2 hours. The progress of the reaction can be monitored by TLC or LC-MS to confirm the formation of the iminium intermediate.

-

Rationale: This is a standard condensation reaction. The slightly acidic nature of the methanol can catalyze the dehydration step to form the iminium ion, which is the electrophile for the subsequent reduction.

-

Step 2: Reduction

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).

-

Rationale: Sodium borohydride is a selective reducing agent for imines in the presence of other functional groups. Portion-wise addition at low temperature is a critical safety and control measure to manage the exothermic reaction and prevent over-reduction.

-

Step 3: Workup and Isolation of Free Base

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-(pyrrolidin-1-ylmethyl)aniline free base.

Step 4: Dihydrochloride Salt Formation

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in isopropanol or ether (~2.2 equivalents) with vigorous stirring.

-

The dihydrochloride salt will precipitate out of the solution. Stir the resulting slurry for 1 hour at room temperature.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Rationale: Salt formation is an acid-base reaction. Using an anhydrous HCl solution in an organic solvent ensures the precipitation of the salt in high purity, as impurities often remain in the solvent.

-

Analytical Characterization: A Self-Validating Protocol Suite

A multi-pronged analytical approach is essential to confirm the identity, purity, and structural integrity of the synthesized compound. This suite of tests provides a self-validating system where each technique corroborates the findings of the others.

Caption: Integrated workflow for analytical validation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the target compound from potential impurities, starting materials, or side products.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for moderately polar aromatic amines. |

| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water | Acidifies the mobile phase to ensure sharp peaks by protonating the amines. |

| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute the compound from the column. |

| Gradient | 5% to 95% B over 10 minutes | A standard gradient to elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | The aniline chromophore provides strong absorbance at this wavelength. |

| Injection Volume | 5-10 µL | Standard volume to avoid column overloading. |

| Column Temp. | 30°C | Maintains consistent retention times. |

Reference Protocol Adaptation: This method is based on established principles for analyzing aromatic amines and related pharmaceutical compounds.[13][14]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Elucidation

¹H NMR is the definitive method for confirming the molecular structure. While an actual spectrum is lot-specific, the following describes the expected signals for the free base in CDCl₃:

-

Aromatic Protons (AA'BB' system): Two doublets, integrating to 2H each, between δ 6.6-7.2 ppm. The protons ortho to the amine group will be upfield compared to those ortho to the methylene bridge.

-

Methylene Bridge (-CH₂-): A singlet, integrating to 2H, typically around δ 3.4-3.6 ppm.

-

Pyrrolidine Protons (α to N): A multiplet (triplet-like), integrating to 4H, around δ 2.5-2.7 ppm.

-

Pyrrolidine Protons (β to N): A multiplet, integrating to 4H, around δ 1.7-1.9 ppm.

-

Aniline Amine (-NH₂): A broad singlet, integrating to 2H, variable chemical shift (typically δ 3.5-4.5 ppm).

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in positive mode is ideal.

-

Expected Ion (Free Base): The primary ion observed will be the protonated molecule [M+H]⁺.

-

Formula (Free Base): C₁₁H₁₆N₂

-

Exact Mass: 176.1313

-

Expected m/z: 177.1391

-

Applications in Research and Development

The utility of this compound spans multiple scientific domains, driven by its adaptable chemical nature.

Caption: Key application areas derived from the core scaffold.

-

Core Application: Pharmaceutical Intermediate: The primary use of this compound is as a building block for synthesizing more complex active pharmaceutical ingredients (APIs).[1] Its structure is particularly relevant in neuroscience, where it is used in studies of neurotransmitter systems and the development of drugs for neurological conditions.[1][6] The pyrrolidine moiety is a common feature in inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[3] The overall scaffold can also be found in other target classes, such as PI3K inhibitors for oncology.[15]

-

Material Science: The reactive amine and the stable heterocyclic ring make it a candidate for incorporation into advanced polymers and coatings, where it can be used to improve durability, thermal stability, or other material properties.[6][7]

-

Biotechnology and Analytical Chemistry: In some contexts, it can be used in the formulation of biocatalysts or as a reagent in analytical methods for detecting specific biological markers.[1][6]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[12][16] Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.

-

Hazard Profile: While specific toxicity data is limited, compounds of this class may cause skin, eye, and respiratory irritation.[12][16] Some individuals may develop allergic skin or respiratory reactions.[12]

-

Storage: Store in a tightly sealed container in a cool (0-8°C), dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][12]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation. Its well-defined structure, enhanced solubility, and synthetic versatility make it a high-value intermediate for researchers in drug discovery, neuroscience, and materials science. By understanding its properties, synthesis, and analytical validation, scientists can confidently and effectively leverage this compound to construct the novel molecules that will drive future scientific advancements.

References

- Generic Safety Data Sheet. (n.d.). SAFETY DATA SHEET. Retrieved from a representative chemical supplier's documentation. A specific SDS for this exact product should always be consulted.

- Pri-Cella. (n.d.). Material Safety Data Sheet.

- Sisinna, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4939.

- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432.

- MicroChem Corp. (2005). MATERIAL SAFETY DATA SHEET. Retrieved from a representative MSDS for organic polymer solutions.

- PubChemLite. (n.d.). 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline.

- Matrix Fine Chemicals. (n.d.). 4-(PYRROLIDIN-1-YL)ANILINE | CAS 2632-65-7.

- Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from a relevant publication on HPLC methods for similar compounds.

- PubChem. (n.d.). 4-(Pyrrolidin-1-ylmethyl)aniline.

- Chen, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][8][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European journal of medicinal chemistry, 209, 112913.

- Kousoulos, C., et al. (2012). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Journal of pharmaceutical and biomedical analysis, 62, 129–135.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 2632-65-7: 4-(pyrrolidin-1-yl)aniline | CymitQuimica [cymitquimica.com]

- 5. jk-sci.com [jk-sci.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound [cymitquimica.com]

- 9. This compound [cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. 4-(1-PYRROLIDINYLMETHYL)-BENZENAMINE DIHYDROCHLORIDE CAS#: 866954-94-1 [amp.chemicalbook.com]

- 12. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 13. ptfarm.pl [ptfarm.pl]

- 14. researchgate.net [researchgate.net]

- 15. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. umass.edu [umass.edu]

An In-Depth Technical Guide to the Potential Mechanisms of Action of 4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride

A Note from the Senior Application Scientist: The following guide addresses the potential mechanisms of action for 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride. It is critical to note that, as of the date of this publication, there is a lack of direct, peer-reviewed studies elucidating the specific biological targets and pharmacological effects of this particular compound. Therefore, this document is intended as a forward-looking technical guide for researchers, scientists, and drug development professionals. It synthesizes information from structurally related compounds to build a series of scientifically-grounded hypotheses about its potential mechanisms of action and outlines the experimental workflows required to validate these hypotheses. This approach is designed to showcase the logical progression from structural analysis to mechanistic investigation, a cornerstone of early-stage drug discovery.

Introduction and Structural Analysis

This compound is a small molecule with the chemical formula C11H18Cl2N2.[1] It is commercially available as a research chemical and is noted as a potential intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2] The structure features three key components: a pyrrolidine ring, an aniline headgroup, and a methylene linker. This combination of a saturated heterocycle and an aromatic amine suggests a range of potential biological activities, given the prevalence of these motifs in numerous FDA-approved drugs and clinical candidates.[3][4]

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule, which can lead to specific interactions with biological targets.[5] The aniline moiety, while a common pharmacophore, is also a known structural alert due to potential metabolic liabilities.[6] The dihydrochloride salt form enhances the compound's solubility in aqueous solutions, a desirable property for experimental assays.

Given the absence of direct evidence, this guide will deconstruct the molecule into its core pharmacophores to hypothesize potential mechanisms of action and propose a rigorous, multi-pronged experimental strategy for target identification and validation.

Pharmacophore-Driven Hypotheses on the Mechanism of Action

The structural components of this compound suggest several plausible biological targets. Below, we explore three primary hypotheses based on structure-activity relationships of analogous compounds.

Hypothesis I: Monoamine Transporter Inhibition

The presence of a pyrrolidine ring linked to an aromatic system is reminiscent of compounds known to interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). For instance, pyrovalerone and its analogs, which feature a 2-pyrrolidinyl-pentanophenone core, are potent inhibitors of DAT and NET. This suggests that 4-(Pyrrolidin-1-ylmethyl)aniline may function as a monoamine reuptake inhibitor, a class of drugs with significant applications in neurology and psychiatry.

Hypothesis II: Muscarinic Receptor Modulation

Derivatives of aniline have been shown to possess affinity for muscarinic acetylcholine receptors (mAChRs).[7] These G-protein coupled receptors are implicated in a wide array of physiological functions and are important targets for treating cognitive disorders. The overall structure of 4-(Pyrrolidin-1-ylmethyl)aniline, with its basic nitrogen and aromatic ring, could allow it to bind to one or more of the five muscarinic receptor subtypes (M1-M5).

Hypothesis III: Kinase Inhibition

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR).[8] While 4-(Pyrrolidin-1-ylmethyl)aniline is not a quinazoline, the aniline moiety is a crucial component for interaction with the ATP-binding pocket of many kinases. It is plausible that this compound could exhibit inhibitory activity against a range of protein kinases, a target class highly relevant to oncology and inflammatory diseases.

Experimental Validation Workflows

To systematically investigate the hypothesized mechanisms of action, a tiered approach to experimental validation is proposed. The following sections detail the protocols for each hypothesis.

Workflow for Investigating Monoamine Transporter Inhibition

The initial step is to determine if the compound binds to and inhibits the function of DAT, NET, and SERT.

Experimental Protocol: Radioligand Binding and Synaptosomal Uptake Assays

-

Objective: To determine the binding affinity (Ki) and functional inhibition (IC50) of this compound for DAT, NET, and SERT.

-

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Synaptosomes prepared from rat striatum (rich in DAT), hippocampus (rich in NET), and midbrain (rich in SERT).

-

Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

-

Test compound: this compound.

-

-

Binding Assay Procedure:

-

Prepare cell membranes from the HEK293 cell lines.

-

Incubate the membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki values using the Cheng-Prusoff equation.

-

-

Uptake Assay Procedure:

-

Pre-incubate synaptosomes with a range of concentrations of the test compound.

-

Initiate neurotransmitter uptake by adding the respective [³H]-labeled neurotransmitter.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity in the synaptosomes.

-

Calculate the IC50 values from the concentration-response curves.

-

Data Presentation:

| Transporter | Radioligand | Ki (nM) | [³H]Neurotransmitter | IC50 (nM) |

| DAT | [³H]WIN 35,428 | TBD | [³H]Dopamine | TBD |

| NET | [³H]Nisoxetine | TBD | [³H]Norepinephrine | TBD |

| SERT | [³H]Citalopram | TBD | [³H]Serotonin | TBD |

TBD: To be determined.

Experimental Workflow Diagram:

Workflow for Monoamine Transporter Assays.

Workflow for Investigating Muscarinic Receptor Modulation

This workflow aims to identify any interaction with muscarinic receptor subtypes and characterize the nature of this interaction (agonist or antagonist).

Experimental Protocol: Receptor Binding and Functional Calcium Flux Assays

-

Objective: To determine the binding affinity and functional activity of the compound at human M1-M5 muscarinic receptors.

-

Materials:

-

CHO-K1 cells stably expressing individual human M1-M5 receptors.

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS).

-

Agonist control: Carbachol.

-

Antagonist control: Atropine.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Binding Assay Procedure:

-

Similar to the monoamine transporter binding assay, using CHO-K1 cell membranes and [³H]NMS as the radioligand.

-

-

Functional (Calcium Flux) Assay Procedure:

-

Load the CHO-K1 cells with the calcium-sensitive dye.

-

To test for agonist activity, add varying concentrations of the test compound and measure the change in fluorescence.

-

To test for antagonist activity, pre-incubate the cells with the test compound before adding a known concentration of carbachol and measuring the change in fluorescence.

-

Determine EC50 (for agonists) or IC50 (for antagonists) values.

-

Data Presentation:

| Receptor | Binding Ki (nM) | Functional Mode | EC50/IC50 (nM) |

| M1 | TBD | TBD | TBD |

| M2 | TBD | TBD | TBD |

| M3 | TBD | TBD | TBD |

| M4 | TBD | TBD | TBD |

| M5 | TBD | TBD | TBD |

TBD: To be determined.

Signaling Pathway Diagram:

Potential M1/M3/M5 Muscarinic Signaling Pathway.

Workflow for Investigating Kinase Inhibition

A broad screening approach is necessary to identify potential kinase targets from the vast human kinome.

Experimental Protocol: Kinome-Wide Profiling and IC50 Determination

-

Objective: To screen the compound against a large panel of human kinases and determine the potency of inhibition for any identified hits.

-

Materials:

-

Commercially available kinase profiling service (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™). These platforms typically use binding assays or activity assays.

-

Recombinant active kinases for any identified hits.

-

Appropriate kinase substrates and ATP.

-

-

Kinase Profiling Procedure:

-

Submit the compound for screening at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

-

The output is typically reported as "% inhibition" or "% of control".

-

-

IC50 Determination Procedure:

-

For any kinases showing significant inhibition (e.g., >50%), perform a follow-up dose-response assay.

-

Incubate the recombinant kinase with its substrate, ATP, and a range of concentrations of the test compound.

-

Measure kinase activity (e.g., via phosphorylation of the substrate).

-

Calculate the IC50 value.

-

Data Presentation:

| Kinase Target | % Inhibition @ 1µM | IC50 (nM) |

| Kinase A | TBD | TBD |

| Kinase B | TBD | TBD |

| ... | ... | ... |

TBD: To be determined.

Experimental Workflow Diagram:

Workflow for Kinase Inhibitor Profiling.

Summary and Future Directions

This compound is a compound of interest due to its structural motifs, which are common in neuropharmacology and other therapeutic areas. While its precise mechanism of action remains to be elucidated, this guide has outlined three plausible, experimentally testable hypotheses: monoamine transporter inhibition, muscarinic receptor modulation, and kinase inhibition.

The proposed workflows provide a clear and logical path for the initial characterization of this compound. Positive results in any of these assays would warrant further investigation, including selectivity profiling, in vitro cell-based assays, and eventually, in vivo models to establish a pharmacological proof of concept. Understanding the potential for metabolic activation of the aniline moiety will also be a critical step in its development pathway. The journey from a structurally interesting molecule to a well-characterized pharmacological tool or therapeutic lead is a systematic process of hypothesis generation and rigorous experimental validation, as detailed in this guide.

References

- PubChem. 4-(Pyrrolidin-1-ylmethyl)aniline.

- J&K Scientific. 4-Pyrrolidin-1-ylaniline. URL: [Link]

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. URL: [Link]

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. URL: [Link]

- Foster, A. B. (1985). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Cancer Research, 45(4 Suppl), 1848s-1853s.

- PubMed. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. URL: [Link]

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. URL: [Link]

- PubMed. Potential neuroleptic agents, N-[(2-pyrrolidinyl)

- PubMed. 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. URL: [Link]

- PubMed. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. URL: [Link]

Sources

- 1. 4-(Pyrrolidin-1-ylmethyl)aniline | C11H16N2 | CID 776852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. enamine.net [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride, a key intermediate in pharmaceutical research and development. By synthesizing technical data with established safety protocols, this document serves as an essential resource for laboratory personnel. The causality behind experimental choices is explained to foster a culture of safety and scientific integrity. This guide is structured to provide a deep understanding of the compound's hazard profile, risk mitigation strategies, and emergency preparedness, ensuring the well-being of researchers and the integrity of their work.

Introduction: A Profile of a Versatile Building Block

This compound is a versatile organic compound with significant applications in medicinal chemistry and neuroscience research.[1] Its structure, featuring a substituted aniline ring coupled with a pyrrolidine moiety, makes it a valuable precursor in the synthesis of a variety of bioactive molecules.[1] The dihydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.

Chemical Identity:

| Identifier | Value |

| IUPAC Name | [4-(Pyrrolidin-1-ylmethyl)phenyl]amine dihydrochloride |

| Synonyms | 4-(1-Pyrrolidinylmethyl)aniline dihydrochloride, 4-Pyrrolidin-1-yl-methyl-phenylamine dihydrochloride |

| CAS Number | 866954-94-1 |

| Molecular Formula | C₁₁H₁₈Cl₂N₂ |

| Molecular Weight | 249.18 g/mol |

| Appearance | White to off-white crystalline powder |

Hazard Identification and Risk Assessment: A Multi-faceted Approach

A thorough understanding of the potential hazards associated with this compound is paramount for its safe handling. Due to the limited availability of a specific Safety Data Sheet (SDS) for the dihydrochloride salt, a conservative approach is warranted, drawing upon data from the free base, 4-(Pyrrolidin-1-ylmethyl)aniline, and structurally related compounds such as aniline and pyrrolidine.

Toxicological Profile (Inferred)

The primary hazards associated with the free base, 4-(Pyrrolidin-1-ylmethyl)aniline, are acute toxicity upon ingestion, dermal contact, and inhalation.[2] It is classified as harmful in all three routes of exposure.[2]

Table of Inferred Hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[2] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[2] |

| Skin Corrosion/Irritation | No data available | May cause skin irritation based on the aniline moiety. |

| Serious Eye Damage/Irritation | No data available | May cause serious eye irritation. |

Note: This table is based on the SDS for the free base and the known hazards of aniline and pyrrolidine. The dihydrochloride salt is expected to have a similar toxicological profile.

Physical and Chemical Hazards

-

Combustibility: As a solid, the immediate fire risk is lower than for a flammable liquid. However, like many organic powders, it can form explosive dust clouds if dispersed in the air in the presence of an ignition source.[3]

-

Reactivity: The aniline moiety is susceptible to oxidation and can react with strong oxidizing agents.[4] The dihydrochloride salt is generally more stable than the free base. Pyrrolidinium salts exhibit good thermal stability.[1][5] Aniline and its derivatives can react with nitrous acid to form diazonium salts, which can be unstable.[6]

Engineering Controls and Personal Protective Equipment: A Hierarchy of Protection

The cornerstone of safe laboratory practice is the implementation of a hierarchy of controls, prioritizing the elimination or substitution of hazards where possible. When handling this compound, a combination of engineering controls and personal protective equipment (PPE) is essential.

Caption: Hierarchy of controls for safe handling.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection against airborne particles.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment.[8]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] A face shield should be worn in situations where there is a risk of splashing.[9]

-

Skin and Body Protection: A laboratory coat must be worn at all times. For handling larger quantities or in situations with a higher risk of skin contact, chemical-resistant aprons and sleeves are recommended.

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility chart for the specific solvents being used.[10] Double gloving is recommended when handling the pure compound. Gloves should be inspected before each use and changed immediately if contaminated.[11]

-

Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, a properly fitted respirator may be necessary. The use of respirators requires a formal respiratory protection program, including training and fit-testing.[12]

Safe Handling and Storage: Maintaining Compound Integrity and a Secure Environment

Handling Powdered Solids

Handling powdered hazardous chemicals requires specific precautions to prevent aerosolization and contamination.[3][13]

-

Designated Work Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with all necessary safety equipment.[11]

-

Weighing Procedures:

-

Tare a sealed container on the analytical balance.

-

Transfer the container to a chemical fume hood.

-

Carefully add the powdered compound to the container.

-

Seal the container before returning to the balance for the final weight.[11]

-

-

Solution Preparation: Prepare solutions within a chemical fume hood. Add the solid to the solvent slowly to avoid splashing.

-

Housekeeping: Maintain a clean and organized work area. Wet-wiping surfaces after handling the compound is recommended to decontaminate the area.[13] Dry sweeping should be avoided as it can generate dust.[13]

Storage

Proper storage is crucial for maintaining the stability and integrity of the compound and for preventing accidental exposure.

-

Containers: Store in a tightly sealed, properly labeled container.[2]

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[2]

Emergency Procedures: Preparedness and Response

A well-defined emergency response plan is a critical component of laboratory safety.

Caption: Workflow for responding to a chemical spill.

Spills

-

Minor Spills: For small spills, trained personnel wearing appropriate PPE can manage the cleanup.

-

Alert others in the immediate area.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent and then soap and water.

-

-

Major Spills: For large spills or spills outside of a containment area:

-

Evacuate the area immediately.

-

Alert laboratory personnel and contact the institutional Environmental Health and Safety (EHS) department.

-

Prevent entry into the contaminated area.

-

Provide EHS with the Safety Data Sheet for the compound.

-

First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Synthesis and Characterization: A Brief Overview

While various synthetic routes to N-benzylpyrrolidine derivatives exist, a common approach involves the reductive amination of a suitable benzaldehyde with pyrrolidine or the reaction of an aniline with a pyrrolidinone precursor.[14][15]

Illustrative Synthetic Scheme:

A detailed, step-by-step protocol should be developed and reviewed as part of the experimental design process, taking into account all necessary safety precautions.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound.[16] Methods for the analysis of aniline derivatives often utilize reversed-phase chromatography with UV detection.[17][18]

Waste Disposal: Responsible Management of Chemical Waste

All waste containing this compound, including contaminated materials, must be disposed of as hazardous waste.

-

Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[19]

-

Segregation: Halogenated and non-halogenated waste streams should be kept separate.[20][21]

-

Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.[19]

Conclusion: Fostering a Proactive Safety Culture

The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its potential hazards and the diligent implementation of appropriate safety protocols. By adhering to the principles outlined in this guide—from conducting a comprehensive risk assessment to following established emergency procedures—researchers can mitigate risks and create a secure environment for scientific discovery. A proactive approach to safety, grounded in scientific integrity and a commitment to best practices, is the most effective tool for protecting both personnel and the valuable research they conduct.

References

- ResearchGate. (n.d.).

- Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. [Link]

- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

- United States Environmental Protection Agency. (1984).

- Braun Research Group. (n.d.).

- University of the Basque Country. (2017). Anilines: reactivity. [Link]

- Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

- De Dietrich. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. [Link]

- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

- ACS Publications. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. [Link]

- GeeksforGeeks. (2025).

- Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]

- Temple University. (n.d.).

- Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. [Link]

- National Center for Biotechnology Information. (n.d.).

- University of California, Irvine. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. [Link]

- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. [Link]

- CHEMTREC. (2020).

- MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]

- Arbill. (2025). How to Choose the Right PPE for Hazardous Gases. [Link]

- HSI. (n.d.). Personal Protection Equipment (PPE) for Oil and Gas Personnel. [Link]

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.).

- Google Patents. (n.d.).

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.

- Frontiers. (2024).

- ResearchGate. (2025). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fishersci.ca [fishersci.ca]

- 3. ddpsinc.com [ddpsinc.com]

- 4. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anilines: reactivity [qorganica.es]

- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. How to Choose the Right PPE for Hazardous Gases [gasdetection.com]

- 10. Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI [hsi.com]

- 11. safety.duke.edu [safety.duke.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tmi.utexas.edu [tmi.utexas.edu]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. scienceready.com.au [scienceready.com.au]

- 20. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 21. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

A Comprehensive Spectroscopic Analysis of 4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic characterization of 4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride (CAS: 866954-94-1), a key intermediate in pharmaceutical synthesis.[1][2] In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive modeling and foundational spectroscopic principles to present a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the predicted spectra, a rigorous, field-proven experimental protocol for data acquisition, and visual diagrams to elucidate structural and procedural concepts. This guide is intended to serve as an authoritative reference for researchers in process development, quality control, and medicinal chemistry, enabling the unambiguous identification and characterization of this compound.

Introduction: The Compound in Profile

This compound is a disubstituted aniline derivative featuring a pyrrolidine moiety linked via a methylene bridge. Its structure contains two basic nitrogen atoms—one aromatic and one aliphatic—making it amenable to formation as a stable dihydrochloride salt. This salt form often improves solubility and stability, which are critical attributes for pharmaceutical intermediates.[1]

Molecular Structure and Properties:

-

Chemical Name: this compound

-

Synonyms: 4-(1-Pyrrolidinylmethyl)aniline dihydrochloride[1]

-

CAS Number: 866954-94-1[1]

-

Molecular Formula: C₁₁H₁₈Cl₂N₂[2]

The accurate elucidation of this structure is paramount. The following sections detail the expected spectroscopic signatures that serve as a molecular fingerprint for this compound.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3] For a dihydrochloride salt, the choice of solvent is critical to ensure solubility and to observe exchangeable protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice, as it is a polar aprotic solvent capable of dissolving ionic salts while allowing for the observation of N-H protons.[4][5][6]

Predicted ¹H NMR Analysis (500 MHz, DMSO-d₆)

The protonation of both nitrogen atoms significantly influences the electronic environment, causing adjacent protons to shift downfield (to a higher ppm value) due to deshielding effects.[7][8]

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

| ~10.5 | Broad s | 3H | -N⁺H₃ (on aniline) | The protons on the positively charged anilinium nitrogen are highly deshielded and acidic. The signal is often broad due to quadrupolar coupling with nitrogen and chemical exchange. |

| ~9.8 | Broad s | 1H | -N⁺H- (in pyrrolidine) | The proton on the protonated pyrrolidine nitrogen is also significantly deshielded. Its broadness is due to exchange and coupling to the adjacent CH₂ groups. |

| ~7.6 | d | 2H | H-2, H-6 | These aromatic protons are ortho to the -N⁺H₃ group, which is strongly electron-withdrawing, causing a significant downfield shift. They appear as a doublet due to coupling with H-3 and H-5. |

| ~7.4 | d | 2H | H-3, H-5 | These aromatic protons are meta to the -N⁺H₃ group. They are coupled to H-2 and H-6, respectively, resulting in a doublet. |

| ~4.3 | s | 2H | H-7 (Benzylic CH₂) | Protons on the benzylic carbon are deshielded by both the aromatic ring and the adjacent positively charged nitrogen (N2). The signal is expected to be a singlet as adjacent N-H protons often do not cause observable splitting due to rapid exchange. |

| ~3.4 | m | 2H | H-8, H-11 (α-CH₂) | These protons are directly attached to the carbons adjacent to the protonated nitrogen (N2) in the pyrrolidine ring, causing a strong deshielding effect. They will be a multiplet due to coupling with the β-protons. |

| ~2.9 | m | 2H | H-8, H-11 (α-CH₂) | See above. |

| ~2.1 | m | 4H | H-9, H-10 (β-CH₂) | These protons are further from the nitrogen and thus appear more upfield. They are multiplets due to coupling with the α-protons. |

Predicted ¹³C NMR Analysis (125 MHz, DMSO-d₆)

Protonation and the presence of electronegative atoms also heavily influence the ¹³C spectrum. Carbons closer to the protonated nitrogens will be shifted further downfield.[9]

| Predicted δ (ppm) | Assignment | Rationale for Chemical Shift |

| ~140 | C4 | The aromatic carbon bearing the methylene substituent. |

| ~130 | C1 | The aromatic carbon bonded to the -N⁺H₃ group is significantly deshielded. |

| ~129 | C3, C5 | Aromatic carbons meta to the substituent. |

| ~120 | C2, C6 | Aromatic carbons ortho to the substituent. |

| ~55 | C8, C11 (α-C) | The α-carbons in the pyrrolidine ring are deshielded by the adjacent positively charged nitrogen. |

| ~52 | C7 (Benzylic C) | The benzylic carbon is deshielded by the aromatic ring and the adjacent nitrogen. |

| ~23 | C9, C10 (β-C) | The β-carbons in the pyrrolidine ring are aliphatic and appear in the expected upfield region. |

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean vial.

-

Homogenization: Vortex the vial until the sample is fully dissolved.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent and perform automated shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical experiment involves 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024) are required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[10][11] For this dihydrochloride salt, the key features will be the N-H stretches from the two ammonium ions.

Predicted IR Analysis

Solid samples are typically analyzed as a KBr pellet or a Nujol mull to minimize scattering.[12][13]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200 - 2800 (broad) | N⁺-H Stretch | Primary & Secondary Ammonium (-N⁺H₃, -N⁺H-) | The N-H stretching vibrations in ammonium salts are very strong and broad, appearing at lower frequencies than free amines due to the ionic character and hydrogen bonding in the crystal lattice. |

| 3100 - 3000 | C-H Stretch | Aromatic | Stretching of C-H bonds on the benzene ring typically occurs just above 3000 cm⁻¹. |

| 3000 - 2850 | C-H Stretch | Aliphatic | Stretching of C-H bonds in the methylene and pyrrolidine groups occurs just below 3000 cm⁻¹. |

| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | The characteristic skeletal vibrations of the benzene ring. |

| ~1470 | C-H Bend | Aliphatic (CH₂) | Scissoring and bending vibrations of the aliphatic CH₂ groups. |

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

-

Preparation: Vigorously grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Background Scan: Place the empty sample holder in the IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Mount the KBr pellet in the sample holder, place it in the spectrometer, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.[14] Electrospray Ionization (ESI) is the ideal method for this compound, as it is a soft ionization technique well-suited for polar and pre-charged molecules.[15][16] The analysis would be performed in positive ion mode.

Predicted MS Analysis (ESI+)

The spectrum will show the ion corresponding to the protonated free base, as the dihydrochloride salt will dissociate in the ESI source.

-

Expected Molecular Ion: The free base has a formula of C₁₁H₁₆N₂ and a monoisotopic mass of 176.1313 Da. In positive mode ESI, the expected parent ion will be [M+H]⁺.

-

m/z = 176.1313 + 1.0078 = 177.1391

-

-

Major Fragmentation Pathway: The most probable fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond beta to the nitrogen atom.[17][18][19] For this molecule, the most likely fragmentation is the cleavage of the benzylic C-N bond, as this results in a stable, resonance-stabilized benzylic fragment or a stable pyrrolidinium fragment.

Caption: Proposed ESI-MS fragmentation pathway for 4-(Pyrrolidin-1-ylmethyl)aniline.

-

Pathway 1 (Base Peak): Cleavage of the C7-N2 bond to lose a neutral aminobenzyl radical, resulting in the charged pyrrolidinemethyl cation fragment at m/z 84.08 .

-

Pathway 2: Cleavage of the C7-N2 bond where the charge is retained by the aromatic portion, forming an aminobenzyl cation at m/z 93.06 .

Experimental Protocol: LC-ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. Further dilute to a final concentration of 1-10 µg/mL for infusion.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

-

Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

MS Acquisition: Acquire the full scan mass spectrum in positive ion mode over a range of m/z 50-500.

-

Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the parent ion (m/z 177.1) in the first mass analyzer and scanning for its fragments in the second.

Conclusion

The structural identity and purity of this compound can be confidently established through a combination of NMR, IR, and MS techniques. The predicted data presented in this guide—summarized by the downfield-shifted aromatic and benzylic signals in NMR, the prominent ammonium N-H stretches in IR, and a molecular ion at m/z 177.14 with a characteristic fragmentation pattern in MS—provide a robust analytical framework. The detailed protocols ensure that this data can be reliably reproduced, serving as a critical reference for quality assessment in any research or development setting.

References

- Bruker. (n.d.). Mnova Predict | Accurate Prediction.

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube.

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- ChemAxon. (n.d.). NMR Predictor.

- Mestrelab Research. (n.d.). Download NMR Predict.

- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.

- Instrumentation and Working Principles of Infra-Red (IR) Spectroscopy Using Salt Plates. (n.d.). Institute of Good Manufacturing Practices India.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation.

- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.

- Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.

- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

- CD ComputaBio. (n.d.). IR Spectrum Prediction Service.

- IR Spectra Predicting Tools. (2023, December 9). YouTube.

- University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.

- Royal Society of Chemistry. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- How to prepare an IR sample. (2014, July 28). YouTube.

- ResearchGate. (2023, July 15). How to predict IR Spectra?.

- National Institutes of Health. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry.

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.

- Protheragen. (n.d.). IR Spectrum Prediction.

- Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator.

- ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter.

- cheminfo ELN documentation. (n.d.). IR spectra prediction.

- Infrared Spectroscopy –IR 100 – Instructions for setup and sampling. (n.d.). Document.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022, August 7). YouTube.

- University of Washington. (n.d.). Data Analysis Tools.

- Galaxy Training!. (2024, October 1). Metabolomics / Predicting EI+ mass spectra with QCxMS / Hands-on.

- CFM-ID. (n.d.). Spectra Prediction.

- NMRium demo. (n.d.). Predict.

- ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?.

- ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent an. (n.d.). Document.

- PubMed. (n.d.). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues.

- National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81.

- ACS Publications. (n.d.). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment.

- ResearchGate. (n.d.). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues.

- ResearchGate. (2025, August 5). The characterization of selected drugs with amine-containing side chains using electrospray ionization and trap mass spectrometry and their determination by HPLC-ESI-MS.

Sources

- 1. scribd.com [scribd.com]

- 2. CASCADE [nova.chem.colostate.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. NMR 溶劑 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acdlabs.com [acdlabs.com]

- 9. tandfonline.com [tandfonline.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Virtual Labs [ccnsb06-iiith.vlabs.ac.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues - PubMed [pubmed.ncbi.nlm.nih.gov]